molecular formula C12H11NOS2 B7764810 (5E)-5-(4-ethylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

(5E)-5-(4-ethylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

Cat. No.: B7764810
M. Wt: 249.4 g/mol
InChI Key: SVXDHPADAXBMFB-YFHOEESVSA-N
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Description

(5E)-5-(4-ethylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a synthetic organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of an ethylbenzylidene group and a sulfanyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(4-ethylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one typically involves the condensation of 4-ethylbenzaldehyde with 2-aminothiophenol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting intermediate undergoes cyclization to form the thiazole ring, followed by oxidation to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions (e.g., acidic or basic environments).

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, reduced thiazole derivatives

    Substitution: Functionalized thiazole derivatives

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-(4-ethylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.

Biology

The compound has shown potential as a bioactive molecule, with studies indicating its antimicrobial, antifungal, and anticancer properties. It is often used in biological assays to evaluate its efficacy against different pathogens and cancer cell lines.

Medicine

In medicine, this compound is being investigated for its therapeutic potential. Its ability to inhibit certain enzymes and pathways makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, the compound is used in the development of new materials and coatings. Its chemical stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of (5E)-5-(4-ethylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes such as kinases or proteases, disrupting key cellular processes. The compound’s ability to form reactive intermediates also allows it to interfere with DNA replication and repair, contributing to its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-(4-methylbenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one
  • (5Z)-5-(4-chlorobenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one
  • (5Z)-5-(4-bromobenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one

Uniqueness

Compared to its analogs, (5E)-5-(4-ethylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one exhibits distinct chemical reactivity due to the presence of the ethyl group. This structural variation can influence its physical properties, such as solubility and melting point, as well as its biological activity. The ethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy in biological applications.

Properties

IUPAC Name

(5Z)-5-[(4-ethylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS2/c1-2-8-3-5-9(6-4-8)7-10-11(14)13-12(15)16-10/h3-7H,2H2,1H3,(H,13,14,15)/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXDHPADAXBMFB-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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